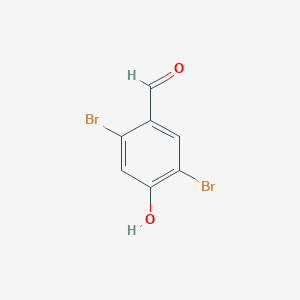
2,5-Dibromo-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions, and a hydroxyl group is substituted at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the use of p-cresol and bromine as raw materials. The process includes a two-stage control of low and high temperatures to optimize the yield and purity of the product . The absence of solvents in this method helps in reducing environmental pollution and potential safety hazards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Dibromo-4-hydroxybenzoic acid.
Reduction: 2,5-Dibromo-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and proteins. The bromine atoms enhance its reactivity, making it a useful intermediate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: A mono-brominated derivative with similar reactivity but different substitution pattern.
3,5-Dibromo-2,4-dihydroxybenzaldehyde: A di-brominated compound with an additional hydroxyl group, leading to different chemical properties.
4-Hydroxybenzaldehyde: The parent compound without bromine substitution, used as a starting material for various derivatives.
Uniqueness
2,5-Dibromo-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H4Br2O2 |
|---|---|
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,5-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
InChI Key |
XHWWCERAWVTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



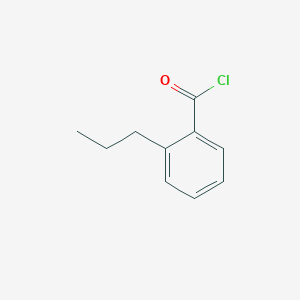
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

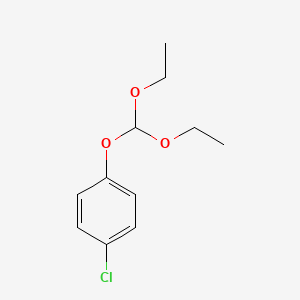
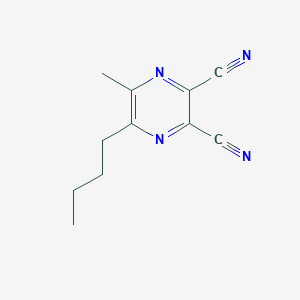
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
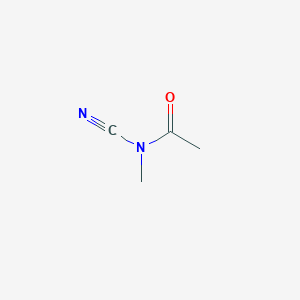
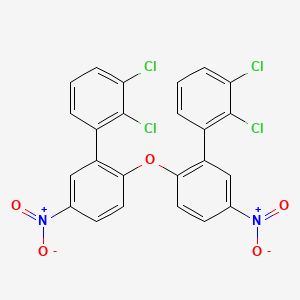

![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
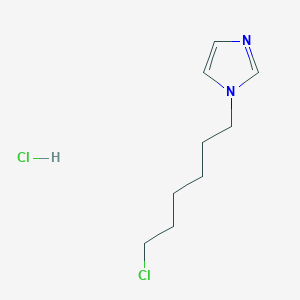
![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
